

# Application Notes: Growth of III-V Semiconductors Using Tris(dimethylamino)antimony

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## Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: B3152151

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## Introduction

**Tris(dimethylamino)antimony** (TDMASb), with the chemical formula  $\text{Sb}[\text{N}(\text{CH}_3)_2]_3$ , is an organometallic precursor utilized in the epitaxial growth of III-V compound semiconductors.<sup>[1]</sup> It serves as a volatile and lower-temperature alternative to traditional antimony sources like trimethylantimony (TMSb) in Metal-Organic Chemical Vapor Deposition (MOCVD) and other vapor phase epitaxy techniques.<sup>[2][3]</sup> The absence of direct antimony-carbon bonds in TDMASb is advantageous for reducing carbon incorporation into the grown epitaxial layers.<sup>[2]</sup> <sup>[4]</sup> This characteristic, combined with its lower pyrolysis temperature, makes it a suitable candidate for the growth of high-quality antimonide-based materials such as Gallium Antimonide (GaSb), Indium Antimonide (InSb), and their alloys like Indium Arsenide Antimonide (InAsSb).<sup>[2][5][6]</sup> These materials are critical for applications in infrared detectors, high-speed electronics, and long-wavelength devices.<sup>[2][6]</sup>

## Chemical and Physical Properties of TDMASb

A thorough understanding of the physical and chemical properties of TDMASb is crucial for its effective use in semiconductor manufacturing.

Property	Value
Chemical Formula	C <sub>6</sub> H <sub>18</sub> N <sub>3</sub> Sb
Molecular Weight	253.99 g/mol <a href="#">[7]</a>
CAS Number	7289-92-1 <a href="#">[7]</a>
Physical State	Liquid
Density	1.325 g/mL at 25 °C <a href="#">[1]</a> <a href="#">[8]</a>
Boiling Point	32-34 °C at 0.45 mmHg <a href="#">[8]</a>
Vapor Pressure	1.04 Torr at 30 °C <a href="#">[9]</a>

### Advantages of Using TDMASb

- Lower Decomposition Temperature: TDMASb pyrolyzes at lower temperatures compared to conventional precursors like TMSb, which begins to decompose at 400 °C and is fully decomposed at 600 °C.[\[2\]](#) This allows for lower growth temperatures, which can be beneficial for reducing intrinsic defects in materials like InSb.[\[2\]](#)
- Reduced Carbon Contamination: The lack of direct Sb-C bonds in the TDMASb molecule helps in minimizing the incorporation of carbon impurities into the epitaxial film.[\[2\]](#)[\[4\]](#)
- High Volatility: TDMASb exhibits sufficient volatility for use in MOCVD systems, enabling efficient transport of the precursor to the substrate.[\[4\]](#)

## Experimental Protocols

The following protocols are generalized methodologies for the growth of GaSb and InSb using TDMASb in a low-pressure MOCVD reactor. These should be adapted and optimized for specific reactor geometries and desired material properties.

### Protocol 1: MOCVD Growth of GaSb on GaAs Substrates

This protocol is based on the work describing the growth of nominally un-doped GaSb layers on GaAs substrates.[\[5\]](#)

## 1. Substrate Preparation:

- Begin with epi-ready (100)-oriented GaAs substrates.
- Degrease the substrates in organic solvents (e.g., trichloroethylene, acetone, methanol).
- Perform an etch to remove the native oxide (e.g., using a sulfuric acid solution).
- Rinse with deionized water and dry with high-purity nitrogen.

## 2. MOCVD Reactor Setup and Pre-growth Bake:

- Load the prepared substrate into a vertical-type low-pressure MOCVD reactor.[\[5\]](#)
- Purge the reactor with high-purity hydrogen ( $H_2$ ) carrier gas.
- Heat the substrate to a temperature of approximately 600-650 °C under  $H_2$  flow to desorb any remaining surface contaminants.

## 3. Epitaxial Growth:

- Cool the substrate to the desired growth temperature, typically in the range of 475 - 580 °C.  
[\[5\]](#)
- Set the reactor pressure to approximately 50 Torr.[\[5\]](#)
- Introduce the precursors into the reactor:
- Group III Precursor: Trimethylgallium (TMGa).[\[5\]](#)
- Group V Precursor: **Tris(dimethylamino)antimony** (TDMASb).[\[5\]](#)
- Maintain the TMGa bubbler at a constant temperature to ensure a stable molar flow rate.
- Control the molar flow rates of TMGa and TDMASb to achieve a V/III ratio between 0.4 and 2.0.[\[5\]](#) The optimal V/III ratio is dependent on the growth temperature.[\[5\]](#)
- Continue the growth for the desired thickness. The growth efficiency is approximately  $1 \times 10^4$   $\mu m/mole$ .[\[5\]](#)

## 4. Post-growth Cool-down:

- After the growth is complete, switch off the precursor flows and cool the substrate to room temperature under a continuous  $H_2$  flow.
- Unload the sample from the reactor.

## Quantitative Data for GaSb Growth

Parameter	Value
Substrate	GaAs (100) <a href="#">[5]</a>
Growth Temperature	475 - 580 °C <a href="#">[5]</a>
Reactor Pressure	~50 Torr <a href="#">[5]</a>
Group III Precursor	Trimethylgallium (TMGa) <a href="#">[5]</a>
Group V Precursor	Tris(dimethylamino)antimony (TDMASb) <a href="#">[5]</a>
V/III Ratio	0.4 - 2.0 <a href="#">[5]</a>
Resulting Film Type	p-type <a href="#">[5]</a>

## Protocol 2: MOCVD Growth of InSb on InSb Substrates

This protocol is derived from studies on the epitaxial growth of InSb layers on p<sup>-</sup>-InSb substrates.[\[2\]](#)[\[10\]](#)

### 1. Substrate Preparation:

- Use p<sup>-</sup>-type InSb substrates.
- Clean the substrates using a suitable solvent and etching procedure to remove surface contaminants and the native oxide layer.

### 2. MOCVD Reactor Setup:

- Load the cleaned InSb substrate into the MOCVD reactor.
- Purge the reactor with H<sub>2</sub> carrier gas.

### 3. Epitaxial Growth:

- Heat the substrate to the growth temperature, which can range from 285 to 500 °C.[\[2\]](#)[\[10\]](#)
- Set the reactor pressure, with investigations ranging from 76 to 660 Torr. A pressure of 200 Torr has been shown to produce better surface morphologies.[\[2\]](#)
- Introduce the precursors:
- Group III Precursor: Trimethylindium (TMIn).[\[2\]](#)[\[10\]](#)
- Group V Precursor: **Tris(dimethylamino)antimony** (TDMASb).[\[2\]](#)[\[10\]](#)

- Maintain the TMIn and TDMA<sub>3</sub>Sb bubblers at 20 °C.[2] The molar flow rates can be calculated using the vapor pressure formula:  $\log_{10} P(\text{Torr}) = 6.2309 - 1734/T(\text{K})$ .[2]
- Adjust the precursor flow rates to achieve a V/III ratio between 0.63 and 8.6.[2][10] The optimal V/III ratio for good surface morphology is lower at lower growth temperatures, indicating that TDMA<sub>3</sub>Sb has a lower pyrolysis temperature than TMIn.[2]
- The growth rate can be varied from 0.06 to 0.67 μm/h and is proportional to the TMIn flow at all temperatures.[2][10] For temperatures ≤ 425 °C, the growth rate is also proportional to the temperature.[2][10]

#### 4. Post-growth Cool-down:

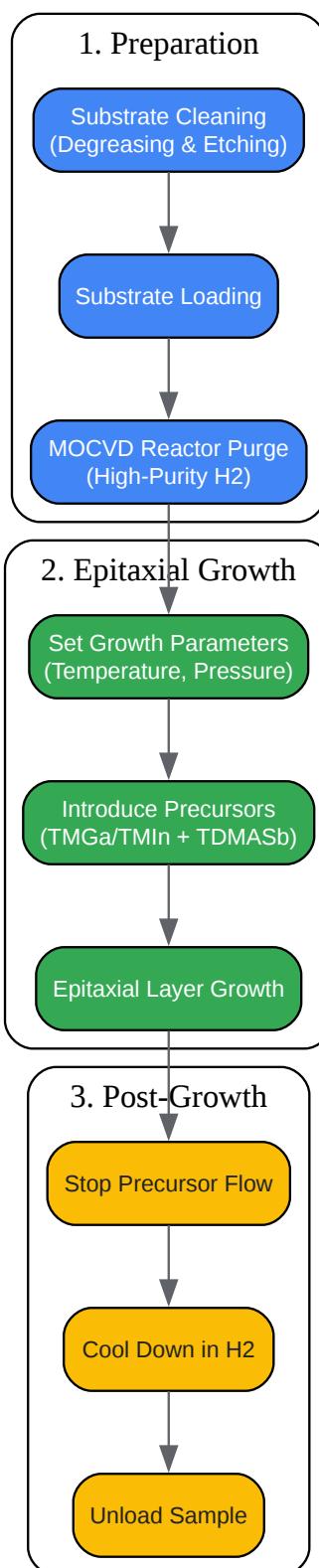
- Terminate the precursor flows and cool the substrate to room temperature under an H<sub>2</sub> atmosphere.
- Remove the sample from the reactor.

#### Quantitative Data for InSb Growth

Parameter	Value
Substrate	p-InSb[2][10]
Growth Temperature	285 - 500 °C[2][10]
Reactor Pressure	76 - 660 Torr (200 Torr recommended for better surface morphology)[2]
Group III Precursor	Trimethylindium (TMIn)[2][10]
Group V Precursor	Tris(dimethylamino)antimony (TDMA <sub>3</sub> Sb)[2][10]
V/III Ratio	0.63 - 8.6[2][10]
Growth Rate	0.06 - 0.67 μm/h[2][10]
Resulting Film Type	n-type at ≤ 400 °C, p-type at > 400 °C[2][10]

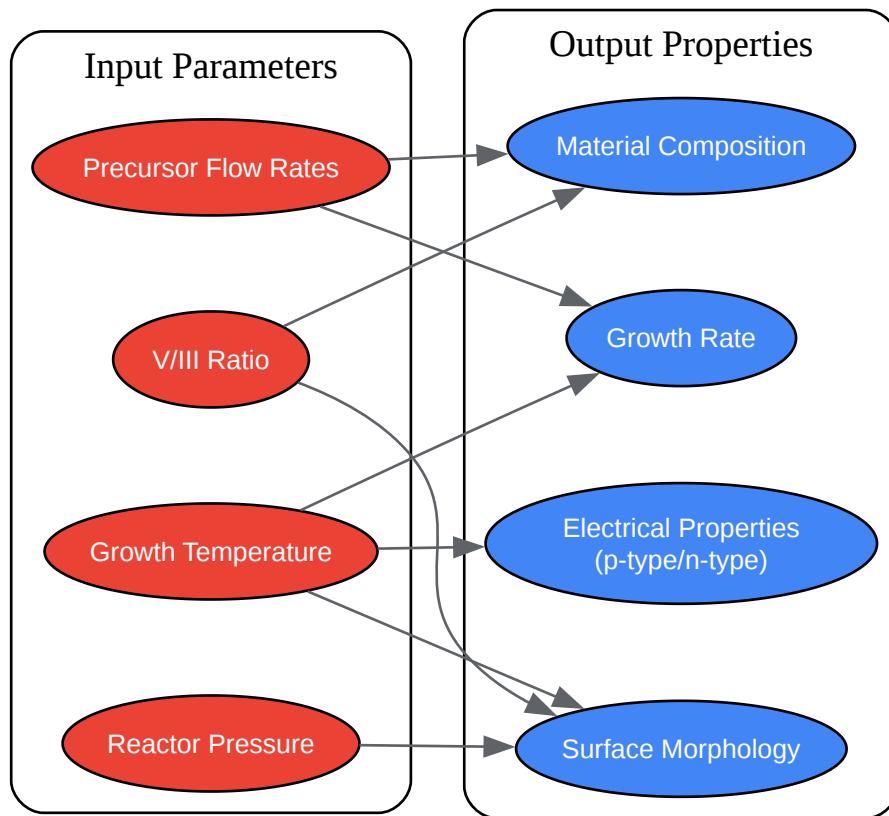
## Visualizations

## Experimental Workflow for MOCVD Growth

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Caption: MOCVD experimental workflow for III-V semiconductor growth.

## Logical Relationship of Growth Parameters



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Caption: Interdependencies of MOCVD growth parameters and material properties.

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